molecular formula C43H46FN5O15S B1574937 Fitc-DEVD-FMK

Fitc-DEVD-FMK

Cat. No.: B1574937
M. Wt: 923.9194
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FITC-DEVD-FMK is a fluorescently labeled caspase inhibitor widely used to detect apoptosis in live and fixed cells. It consists of the caspase-3/7-specific peptide substrate DEVD (Asp-Glu-Val-Asp) conjugated to fluorescein isothiocyanate (FITC) and a fluoromethyl ketone (FMK) group. The FMK moiety enables irreversible binding to active caspase-3/7, while FITC allows visualization via fluorescence microscopy, flow cytometry, or plate readers. This compound is cell-permeable, non-toxic, and selectively labels apoptotic cells, making it invaluable for real-time apoptosis detection in research, drug screening, and mechanistic studies .

Key applications include:

  • Flow cytometry: Quantification of caspase-3 activation in immune cells (e.g., macrophages, Molt-4 leukemia cells) .
  • Microscopy: Localization of active caspase-3 in cochlear hair cells and spermatozoa .
  • In vivo studies: Tracking caspase-3 activity in tumor xenografts and spinal cord injury models .

Properties

Molecular Formula

C43H46FN5O15S

Molecular Weight

923.9194

Purity

95/98%

Origin of Product

United States

Scientific Research Applications

Key Applications

1. Detection of Apoptosis:

  • FITC-DEVD-FMK serves as a marker for activated caspase-3, which plays a pivotal role in the apoptotic pathway. By binding to active caspases, it allows for the identification and quantification of apoptotic cells in various experimental settings .

2. Flow Cytometry:

  • Researchers utilize this compound in flow cytometry to analyze cell populations undergoing apoptosis. The fluorescent signal generated by the binding of this compound enables the distinction between live and apoptotic cells based on their fluorescence intensity .

3. Drug Screening:

  • The compound is instrumental in screening potential caspase inhibitors during drug development processes, particularly in cancer research where apoptosis modulation is critical .

4. Mechanistic Studies:

  • This compound has been used to elucidate the mechanisms of apoptosis in various cell types, including yeast and mammalian cells. Studies have shown that its binding correlates with early apoptotic events such as mitochondrial membrane potential collapse and chromatin condensation .

Case Studies

StudyObjectiveFindings
Madeo et al. (2002) Investigated yeast apoptosis mechanismsFound that FITC-VAD-FMK could label dead yeast cells, suggesting nonspecific binding issues but also confirmed caspase activation under certain conditions .
Jayaraman (2003) Studied caspase activation dynamicsDemonstrated that this compound can distinguish between live non-apoptotic cells and those undergoing apoptosis through flow cytometry .
ResearchGate Study (2020) Explored anticancer properties of metal complexesUsed this compound to assess the activation of caspase-3 induced by various treatments, highlighting its utility in cancer therapy research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Caspase inhibitors are categorized by their specificity (pan-caspase vs. caspase-specific) and function (detection vs. therapeutic inhibition). Below is a comparative analysis of FITC-DEVD-FMK and structurally/functionally related compounds:

Table 1: Comparison of this compound with Similar Caspase Inhibitors

Compound Name Target Caspase Primary Application Key Features References
This compound Caspase-3/7 Apoptosis detection (flow cytometry, microscopy) Cell-permeable, irreversible binding, FITC fluorescence for live-cell imaging
FITC-IETD-FMK Caspase-8 Caspase-8 activity detection Used in tandem with DEVD-FMK to distinguish extrinsic vs. intrinsic apoptosis pathways
FITC-LEHD-FMK Caspase-9 Mitochondrial apoptosis pathway studies Labels caspase-9 activation in response to DNA damage or oxidative stress
Z-DEVD-FMK Caspase-3/7 Therapeutic caspase inhibition Non-fluorescent variant; reduces apoptosis in spinal cord injury models
Z-VAD-FMK Pan-caspase Broad-spectrum apoptosis inhibition Blocks all caspases; used as a negative control in caspase activity assays

Key Differentiators:

Specificity :

  • This compound is highly specific for caspase-3/7, whereas FITC-IETD-FMK (caspase-8) and FITC-LEHD-FMK (caspase-9) target initiator caspases in extrinsic and intrinsic pathways, respectively .
  • Z-VAD-FMK inhibits all caspases, making it less specific but useful for confirming caspase-dependent apoptosis .

Functional Use: Detection: FITC-conjugated probes (DEVD, IETD, LEHD) enable real-time apoptosis tracking. For example, this compound showed a 3-fold increase in caspase-3+ cells (22.74% vs. 7.24% in controls) in Ly-6A/Sca-1 antibody-treated cells . Therapeutic Inhibition: Non-fluorescent Z-DEVD-FMK reduced caspase-3 expression by 50% in spinal cord injury models, improving neurological recovery .

In contrast, Annexin V/PI staining (a common apoptosis assay) necessitates membrane permeability changes and cannot distinguish caspase-3 activation . Pan-caspase inhibitors like Z-VAD-FMK are critical for validating caspase dependency but lack pathway-specific insights .

Research Findings and Data Highlights

  • Macrophage Polarization : this compound confirmed caspase-3 activation in CSF-1- and IL-34-differentiated macrophages, revealing equivalent apoptosis rates (~15–20%) despite differing polarization outcomes .
  • Cancer Therapy: In A549 lung cancer cells, this compound detected a 2.5-fold increase in caspase-3 activity when treated with TRAIL + rotenone compared to TRAIL alone .

Preparation Methods

Preparation of Stock Solutions

FITC-DEVD-FMK is generally supplied in lyophilized form and requires reconstitution before use. The standard solvent is dimethyl sulfoxide (DMSO) due to its excellent solubilizing properties for hydrophobic peptides.

Stock Solution Preparation Guidelines:

Target Concentration Amount of this compound Volume of DMSO for Reconstitution
1 mM 0.1 mg ~100.5 µL
1 mM 0.5 mg ~502.5 µL
1 mM 1 mg ~1.005 mL
5 mM 0.1 mg ~20.1 µL
5 mM 0.5 mg ~100.5 µL
5 mM 1 mg ~201.0 µL
10 mM 0.1 mg ~10.05 µL
10 mM 0.5 mg ~50.25 µL
10 mM 1 mg ~100.5 µL

Note: These volumes are approximate and calculated based on molecular weight and desired molarity. Precise volumetric adjustments may be required.

Preparation of Working Solutions for Cell-Based Assays

After stock solution preparation, this compound is diluted into physiological buffers for cell assays:

  • Buffer: Hanks Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4), often referred to as HHBS.
  • Working Concentration: Typically 20 µM for cell incubation.
  • Dilution Protocol:
    • Dilute the DMSO stock solution into HHBS to prepare a 2X working solution.
    • Mix equal volumes of this 2X solution with the cell suspension to achieve the final 10 µM concentration (or as required).
  • Incubation Conditions: Cells are incubated with the working solution at 37°C in a 5% CO₂ incubator for 0.5 to 1 hour to allow binding to activated caspase-3.

Detailed Protocol for Cell Staining Using this compound

  • Cell Preparation:
    • Culture cells at a density of approximately 1 × 10⁶ cells/mL.
    • Induce apoptosis by the desired method; include untreated controls and optionally a negative control with caspase inhibitor Z-VAD-FMK.
  • Reagent Addition:
    • Add 1 µL of this compound stock solution (prepared as above) to 300 µL of cell suspension.
  • Incubation:
    • Incubate cells for 30 minutes to 1 hour at 37°C with 5% CO₂.
  • Washing:
    • Centrifuge cells at 3000 rpm for 5 minutes.
    • Remove supernatant and resuspend cells in 0.5 mL wash buffer (e.g., Wash Buffer IV).
    • Repeat centrifugation and washing step twice to remove unbound probe.
  • Detection:
    • Analyze cells by flow cytometry, fluorescence microscopy, or fluorescence microplate reader using appropriate FITC excitation/emission settings.

Analytical and Quality Control Considerations

  • Purity Verification: High-performance liquid chromatography (HPLC) and mass spectrometry are standard methods to confirm purity (>98%) and molecular identity.
  • Fluorescence Properties: FITC exhibits excitation maximum near 495 nm and emission maximum near 519 nm, facilitating sensitive detection.
  • Stability: Protect from light and avoid repeated freeze-thaw cycles to maintain reagent integrity.
  • Toxicity: this compound is nontoxic at working concentrations and irreversibly binds only to activated caspase-3, minimizing background staining.

Summary Table: Preparation Workflow of this compound

Step Description Notes
Storage Store lyophilized this compound at -20°C Protect from light
Stock Solution Preparation Dissolve in DMSO to 1-10 mM Use precise volumetric calculations
Working Solution Dilute stock into HHBS buffer to 20 µM (2X) Prepare fresh before use
Cell Incubation Incubate cells with this compound at 37°C 0.5-1 hour incubation recommended
Washing Wash cells twice with wash buffer Removes unbound probe
Detection Analyze by flow cytometry or fluorescence microscopy Use FITC filter sets (Ex 495 nm / Em 519 nm)

Research Findings and Practical Notes

  • This compound is widely validated for detecting caspase-3 activation in apoptosis studies across various cell lines.
  • The irreversible binding mechanism ensures stable labeling during subsequent washing and analysis steps.
  • Optimal incubation times and concentrations may require empirical adjustment depending on cell type and experimental conditions.
  • Avoid using protease inhibitors during sample preparation as they may interfere with caspase activity detection.
  • The reagent is compatible with live-cell assays, allowing real-time apoptosis monitoring.

Q & A

Q. What is the mechanism of FITC-DEVD-FMK in detecting caspase-3 activity, and how is it applied in apoptosis studies?

this compound is a cell-permeable, irreversible caspase-3 inhibitor conjugated to fluorescein isothiocyanate (FITC). It binds selectively to activated caspase-3 in apoptotic cells, enabling fluorescence-based detection via flow cytometry, microscopy, or plate readers . Methodologically, cells are incubated with 0.1–1 µM this compound for 30–60 minutes at 37°C, followed by washing to remove unbound reagent. The FITC signal directly correlates with caspase-3 activation, avoiding the need for secondary antibodies .

Q. What are the standard protocols for using this compound in flow cytometry-based apoptosis assays?

A typical protocol involves:

  • Harvesting cells (e.g., 3 × 10⁵ cells per sample) and resuspending in culture medium.
  • Adding 1 µM this compound and incubating for 1 hour at 37°C with 5% CO₂.
  • Washing cells twice with a provided buffer (e.g., Wash Buffer IV) to reduce background fluorescence.
  • Analyzing via flow cytometry using FITC-compatible channels (e.g., 488 nm excitation/530 nm emission). Positive controls (e.g., cells treated with staurosporine) and negative controls (e.g., Z-VAD-FMK pre-treatment) are essential .

Q. How does this compound compare to Western blot for caspase-3 detection?

this compound provides real-time, in situ detection of caspase-3 activation in live cells, whereas Western blot identifies cleaved caspase-3 fragments in lysates. Flow cytometry with this compound is faster (1–2 hours vs. overnight blotting) and allows single-cell resolution, but it may miss early or low-level activation detectable via immunoblotting .

Q. What controls are necessary to confirm this compound specificity?

Critical controls include:

  • Negative control: Pre-treatment with pan-caspase inhibitor Z-VAD-FMK (20 µM) to block this compound binding.
  • Background control: Untreated cells to assess autofluorescence.
  • Specificity control: Co-staining with caspase-9 inhibitors (e.g., FITC-LEHD-FMK) to rule out cross-reactivity .

Q. How should researchers optimize this compound concentration and incubation time?

Titrate this compound from 0.1–2 µM and vary incubation times (30–120 minutes) across cell types. For example, adherent cancer cells (e.g., HepG-2) require 1 µM for 1 hour, while suspension cells (e.g., lymphocytes) may need shorter incubation to minimize toxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound staining and Annexin V/PI apoptosis assays?

Discrepancies may arise from caspase-independent cell death (e.g., necrosis) or delayed caspase-3 activation. To validate:

  • Combine this compound with Annexin V/PI in a multi-parametric flow cytometry panel.
  • Use time-course experiments to track caspase-3 activation relative to phosphatidylserine exposure .

Q. What are the considerations for multiplexing this compound with other fluorescent caspase probes?

Ensure non-overlapping emission spectra. For example:

  • Pair this compound (green) with Red-IETD-FMK (caspase-8, red) and FITC-LEHD-FMK (caspase-9, far-red).
  • Validate using single-stained controls and compensate for spectral overlap during flow cytometry analysis .

Q. How does this compound behave in non-mammalian models (e.g., yeast), and what challenges arise?

In yeast, this compound may bind non-specifically to metacaspases or other proteases, leading to false positives. To address:

  • Include caspase-null yeast strains as controls.
  • Validate results with orthogonal assays (e.g., TUNEL for DNA fragmentation) .

Q. How can researchers validate this compound specificity in systems with potential cross-reactivity?

  • Use siRNA or CRISPR to knock down caspase-3 and confirm reduced FITC signal.
  • Test recombinant caspase-3/-7 in cell-free systems to assess inhibitor selectivity .

Q. How to integrate this compound with caspase-independent death pathways (e.g., ferroptosis)?

Design experiments combining this compound with ferroptosis inducers (e.g., erastin) and inhibitors (e.g., ferrostatin-1). Use caspase-3 knockout cells to isolate caspase-independent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.